Cas no 1706448-21-6 (6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine)

6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine is a heterocyclic compound featuring a fused pyrazolo-oxazine scaffold. This structure is of interest due to its potential as a versatile intermediate in medicinal chemistry and pharmaceutical research. The presence of the amine functional group at the 3-position enhances its reactivity, enabling further derivatization for the synthesis of biologically active molecules. The methyl substitution at the 6-position contributes to the compound's stability and may influence its pharmacokinetic properties. Its rigid bicyclic framework offers a constrained geometry, which can be advantageous in the design of selective ligands or inhibitors. This compound is primarily utilized in exploratory research for the development of novel therapeutic agents.
6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine structure
1706448-21-6 structure
商品名:6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine
CAS番号:1706448-21-6
MF:C7H11N3O
メガワット:153.181740999222
CID:5747248
PubChem ID:102568251

6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine 化学的及び物理的性質

名前と識別子

    • 6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine
    • 1706448-21-6
    • 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine
    • EN300-7760227
    • インチ: 1S/C7H11N3O/c1-5-3-10-7(11-4-5)6(8)2-9-10/h2,5H,3-4,8H2,1H3
    • InChIKey: ULDFYCPZWUGSFC-UHFFFAOYSA-N
    • ほほえんだ: O1C2=C(C=NN2CC(C)C1)N

計算された属性

  • せいみつぶんしりょう: 153.090211983g/mol
  • どういたいしつりょう: 153.090211983g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 153
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 53.1Ų

6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7760227-10.0g
6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine
1706448-21-6 95.0%
10.0g
$4729.0 2025-02-22
Enamine
EN300-7760227-0.1g
6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine
1706448-21-6 95.0%
0.1g
$968.0 2025-02-22
Enamine
EN300-7760227-0.05g
6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine
1706448-21-6 95.0%
0.05g
$924.0 2025-02-22
Enamine
EN300-7760227-5.0g
6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine
1706448-21-6 95.0%
5.0g
$3189.0 2025-02-22
Enamine
EN300-7760227-0.5g
6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine
1706448-21-6 95.0%
0.5g
$1056.0 2025-02-22
Enamine
EN300-7760227-1.0g
6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine
1706448-21-6 95.0%
1.0g
$1100.0 2025-02-22
Enamine
EN300-7760227-0.25g
6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine
1706448-21-6 95.0%
0.25g
$1012.0 2025-02-22
Enamine
EN300-7760227-2.5g
6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine
1706448-21-6 95.0%
2.5g
$2155.0 2025-02-22

6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine 関連文献

6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amineに関する追加情報

Comprehensive Overview of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine (CAS No. 1706448-21-6)

The compound 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine (CAS No. 1706448-21-6) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. With its unique pyrazolo-oxazine scaffold, this compound exhibits potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. Its molecular structure combines a pyrazole ring fused with an oxazine moiety, offering a versatile platform for chemical modifications to enhance bioactivity.

Recent studies highlight the growing interest in 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine as a building block for small-molecule therapeutics. Researchers are exploring its role in targeting enzymes involved in inflammatory pathways, making it relevant to current trends in autoimmune disease treatment. The compound's amine functional group further enables conjugation with other pharmacophores, expanding its utility in combinatorial chemistry. This aligns with the increasing demand for fragment-based drug design, a hot topic in precision medicine.

From a synthetic chemistry perspective, the preparation of CAS No. 1706448-21-6 often involves multi-step reactions, including cyclization and reduction processes. Optimized protocols have been published to improve yield and purity, addressing common challenges in heterocyclic compound synthesis. These advancements cater to the pharmaceutical industry's need for scalable and cost-effective production methods, a frequent search query among organic chemists in academia and R&D sectors.

The physicochemical properties of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine, such as its solubility profile and stability under physiological conditions, make it suitable for bioavailability enhancement studies. This is particularly relevant given the rising focus on oral drug delivery systems, where researchers frequently investigate structural modifications to improve pharmacokinetic parameters. Computational modeling studies predict moderate lipophilicity for this compound, suggesting potential for blood-brain barrier penetration—a key consideration in CNS drug development.

In agrochemical applications, derivatives of pyrazolo-oxazine compounds have demonstrated activity against plant pathogens. While specific data on CAS 1706448-21-6 remains proprietary, the structural class shows promise in addressing growing concerns about crop resistance to existing pesticides. This connects with current agricultural biotechnology trends focusing on sustainable pest management solutions, a frequently searched topic in environmental science forums.

Analytical characterization of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine typically employs advanced techniques such as LC-MS and NMR spectroscopy. Recent publications emphasize the importance of quality control in synthetic intermediates, reflecting industry standards for Good Manufacturing Practice (GMP) compliance. These analytical protocols are crucial for researchers investigating structure-activity relationships (SAR) in medicinal chemistry projects.

The intellectual property landscape surrounding CAS No. 1706448-21-6 includes several patent filings describing its use in pharmaceutical compositions. This aligns with the biotechnology sector's emphasis on novel chemical entities for treating chronic diseases. The compound's patent status frequently appears in searches related to drug repurposing strategies, highlighting its potential value in expanding therapeutic indications beyond initial discoveries.

Environmental and toxicological assessments of pyrazolo-oxazine derivatives suggest favorable safety profiles at therapeutic doses, though comprehensive studies on 1706448-21-6 specifically remain limited. This gap presents opportunities for further research, particularly in light of increasing regulatory requirements for green chemistry principles in drug development—a subject of growing interest in ESG (Environmental, Social, and Governance)-conscious investment circles.

In conclusion, 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine represents an important structural motif in contemporary chemical research. Its versatility across multiple applications—from drug discovery to material science—positions it as a compound of continuing interest. Future research directions may explore its potential in bioconjugation technologies and targeted therapy approaches, addressing current challenges in personalized medicine and theranostic applications.

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